molecular formula C18H16N2O3 B2997825 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 1105217-75-1

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

货号 B2997825
CAS 编号: 1105217-75-1
分子量: 308.337
InChI 键: DFYDIMQLXCYIHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone, also known as FIIN-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, which is involved in the regulation of cell growth and differentiation.

作用机制

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone inhibits the activity of FGFR by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in the regulation of cell growth and differentiation. By inhibiting the activity of FGFR, 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can induce cell death in cancer cells that are dependent on FGFR signaling.
Biochemical and Physiological Effects:
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce cell death in cancer cells that are dependent on FGFR signaling, and it has been shown to inhibit tumor growth in mouse models of breast cancer, lung cancer, and bladder cancer. Additionally, 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a cancer therapy.

实验室实验的优点和局限性

One of the advantages of using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone in lab experiments is its potency as an FGFR inhibitor. It has been shown to be more potent than other FGFR inhibitors, such as PD173074 and BGJ398. Additionally, 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has a favorable pharmacokinetic profile, which makes it a suitable candidate for in vivo studies. However, one limitation of using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone in lab experiments is its cost. The synthesis of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is complex and requires the use of various reagents, which can be expensive.

未来方向

There are several future directions for the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone as a cancer therapy. One potential direction is the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone analogs that have improved pharmacokinetic properties. Another direction is the investigation of the combination of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the identification of biomarkers that predict response to 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the investigation of the role of FGFR signaling in other diseases, such as cardiovascular disease and metabolic disorders, could provide new opportunities for the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone as a therapeutic agent.
Conclusion:
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, which has potential applications in cancer therapy. It has been shown to induce cell death in cancer cells that are dependent on FGFR signaling, and it has demonstrated anti-tumor activity in preclinical studies. Although there are limitations to using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone in lab experiments, it has several advantages, including its potency as an FGFR inhibitor and its favorable pharmacokinetic profile. There are several future directions for the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone as a cancer therapy, including the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone analogs with improved pharmacokinetic properties and the investigation of the combination of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone with other cancer therapies.

合成方法

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method was first reported by Tan et al. in 2014, and it involves the reaction of 2-methylindole-1-carboxylic acid with thionyl chloride to form 2-methylindole-1-carbonyl chloride. The resulting compound is then reacted with furan-2-carboxylic acid to form 2-(5-(furan-2-yl)isoxazol-3-yl)-1-(2-methylindole-1-yl)ethanone.

科学研究应用

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been extensively studied for its potential applications in cancer therapy. The fibroblast growth factor receptor (FGFR) family has been identified as a potential therapeutic target in various types of cancer, including breast cancer, lung cancer, and bladder cancer. 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been shown to be a potent inhibitor of FGFR1-4, and it has demonstrated anti-tumor activity in preclinical studies.

属性

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-9-13-5-2-3-6-15(13)20(12)18(21)11-14-10-17(23-19-14)16-7-4-8-22-16/h2-8,10,12H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYDIMQLXCYIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。